2-(Bromomethyl)anthracene chemical properties
2-(Bromomethyl)anthracene chemical properties
2-(Bromomethyl)anthracene: A Comprehensive Technical Guide on Reactivity, Polymer Functionalization, and Photophysical Applications
Executive Summary
2-(Bromomethyl)anthracene (CAS: 31124-71-7) is a highly reactive, bifunctional organic building block that bridges the gap between synthetic organic chemistry and advanced materials science. By combining the electrophilic susceptibility of a benzylic bromide with the robust, environmentally sensitive photophysical properties of an anthracene fluorophore, this compound serves as a critical reagent for polymer end-functionalization, bioanalytical labeling, and the development of fluorescent chemosensors.
This whitepaper provides an authoritative analysis of its chemical properties, elucidates the mechanistic pathways dictating its reactivity (including critical side-reactions in polymer chemistry), and establishes self-validating experimental protocols for its application in the laboratory.
Physicochemical Profile and Structural Reactivity
The utility of 2-(bromomethyl)anthracene stems from its dual-domain structure. The bromomethyl group at the 2-position is highly activated toward bimolecular nucleophilic substitution (SN2). The extended π -conjugation of the anthracene ring stabilizes the transition state during nucleophilic attack, making it an exceptionally efficient alkylating agent for amines, carboxylates, and carbanions[1][2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Analytical Significance |
| CAS Number | 31124-71-7 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C15H11Br | Dictates stoichiometric calculations in SN2 reactions[1]. |
| Molecular Weight | 271.15 g/mol | Critical for MALDI-TOF mass shift calculations[1]. |
| Boiling Point | 411.7 ± 14.0 °C (Predicted) | Indicates low volatility; requires high-vacuum for solvent removal[1]. |
| Density | 1.448 ± 0.06 g/cm³ (Predicted) | Relevant for phase separations in liquid-liquid extractions[1]. |
Mechanistic Insights: Polymer End-Functionalization
A primary application of 2-(bromomethyl)anthracene is the end-capping of living polymer chains (e.g., polystyryllithium) to introduce a UV-active or fluorescent tag for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry[3].
The Dimerization Conundrum
While the intended reaction is a straightforward SN2 substitution of the bromide by the polystyryllithium carbanion, researchers frequently observe a significant mass spectral anomaly. MALDI spectra often reveal a considerable amount (>20%) of an impurity with exactly double the expected molecular weight[3].
Causality: The highly nucleophilic living polymer (polystyryllithium) acts as a "hard" nucleophile. While it successfully attacks the benzylic carbon (Pathway A), excess carbanion can subsequently attack the electron-deficient positions of the highly conjugated anthracene ring of the newly formed product (Pathway B). Subsequent rearomatization leads to a "dimeric" polystyrene chain containing an anthracene middle group[3]. Understanding this mechanism is critical; to mitigate this, researchers must strictly control stoichiometry, operate at cryogenic temperatures, or utilize alternative capping agents like 1-phenyl-1-(2-anthryl)ethylene (PHANE) if absolute mono-functionalization is required[3].
Caption: Divergent reaction pathways of 2-(Bromomethyl)anthracene with living polymer chains.
Table 2: Comparative Reaction Outcomes in Polymer End-Capping
| Reaction Pathway | Mechanism | Product | MALDI-TOF Impact |
| Pathway A (Desired) | SN2 Substitution | Mono-functionalized PS | Expected MW + 191 Da (Anthracenyl tag) |
| Pathway B (Side Reaction) | Nucleophilic Aromatic Addition | Dimeric PS-Anthracene | Double expected MW (Impurity >20%)[3] |
Photophysical Applications: Fluorescent Labeling and PET Sensors
In bioanalytical chemistry, the bromomethyl group is utilized to derivatize target analytes (e.g., carboxylic acids, fatty acids, and amines), permanently tagging them with the anthracene fluorophore for HPLC analysis[4]. Furthermore, when 2-(bromomethyl)anthracene is reacted with specific receptor moieties (like polyamines), it forms the basis of highly sensitive chemosensors[5].
The PET Mechanism: The sensing capability relies on Photoinduced Electron Transfer (PET). In the unbound state, a lone pair of electrons from the receptor (e.g., an amine nitrogen) transfers to the photo-excited anthracene core, quenching its fluorescence via a non-radiative decay pathway[5]. Upon the introduction of a target analyte (such as a proton or a metal cation), the lone pair becomes engaged in coordinate covalent bonding. This structural lockdown inhibits the PET process, restoring the strong, native fluorescence of the anthracene ring. This "turn-on" mechanism provides a self-validating optical readout of analyte binding[5].
Caption: Photoinduced Electron Transfer (PET) mechanism in 2-BMA derived fluorescent sensors.
Verified Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success.
Protocol 1: End-Capping of Living Polystyryllithium
Objective: To synthesize mono-functionalized fluorescent polystyrene while minimizing dimeric impurities.
-
Preparation: Synthesize polystyryllithium (PS-Li) via anionic polymerization in anhydrous THF under an inert argon atmosphere. Cool the reactor to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures reduce the kinetic energy of the system, heavily favoring the SN2 pathway over the higher-activation-energy ring attack.
-
Electrophilic Addition: Dissolve 1.1 equivalents of 2-(bromomethyl)anthracene in anhydrous THF. Add this solution dropwise to the living polymer solution over 30 minutes.
-
Quenching: After 1 hour of stirring at -78 °C, quench the reaction with excess degassed methanol to terminate any unreacted PS-Li carbanions.
-
Validation & Purification: Precipitate the polymer in cold methanol. Redissolve in toluene and reprecipitate twice to remove unreacted 2-(bromomethyl)anthracene. Analyze via MALDI-TOF MS; a successful reaction will show a primary peak distribution shifted by +191 Da relative to the un-capped polymer[3].
Protocol 2: Fluorescent Derivatization of Carboxylic Acids for HPLC
Objective: To tag non-chromophoric fatty acids for sensitive fluorescence detection.
-
Activation: Dissolve 1.0 mmol of the target carboxylic acid in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) to deprotonate the acid, generating a highly nucleophilic carboxylate anion.
-
Derivatization: Add 1.5 mmol of 2-(bromomethyl)anthracene to the solution. Stir the mixture at 60 °C for 2 hours in the dark (to prevent photo-degradation of the anthracene core).
-
Extraction: Cool to room temperature. Dilute with 20 mL of Ethyl Acetate and wash three times with 10 mL of distilled water to remove DMF and DIPEA salts. Dry the organic layer over anhydrous MgSO₄.
-
Validation: Evaporate the solvent and reconstitute in acetonitrile. Analyze via HPLC using a fluorescence detector set to λex = 256 nm and λem = 412 nm. The appearance of sharp, highly fluorescent peaks confirms successful esterification[4].
References
-
ChemSrc. "2-(bromomethyl)anthracene | CAS#:31124-71-7". ChemSrc. Available at:[Link]
-
Montaudo, G., et al. "Characterization of synthetic polymers by MALDI-MS". ResearchGate. Available at:[Link]
-
RSC Publishing. "Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition". RSC Advances. Available at: [Link]
-
Tapia, Jesus B. "Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone". University of Northern Colorado Digital Repository. Available at: [Link]
Sources
- 1. 2-(bromomethyl)anthracene | 31124-71-7 [chemicalbook.com]
- 2. 2-(bromomethyl)anthracene | CAS#:31124-71-7 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. digscholarship.unco.edu [digscholarship.unco.edu]
- 5. Synthesis, spectroscopic studies and computational modelling of anthracene-bis- N -acetylglyoxylic amide derivative for anion recognition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03382A [pubs.rsc.org]
